molecular formula C8H19NO B13609617 4-Methoxy-2,4-dimethylpentan-1-amine

4-Methoxy-2,4-dimethylpentan-1-amine

Cat. No.: B13609617
M. Wt: 145.24 g/mol
InChI Key: BFDZWGXCNYOWJZ-UHFFFAOYSA-N
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Description

4-Methoxy-2,4-dimethylpentan-1-amine is an organic compound with the molecular formula C8H19NO It is a derivative of pentan-1-amine, where the amine group is attached to a carbon chain substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,4-dimethylpentan-1-amine typically involves the alkylation of 4-methoxy-2,4-dimethylpentan-1-ol with an appropriate amine source. One common method is the reaction of 4-methoxy-2,4-dimethylpentan-1-ol with ammonia or an amine under acidic or basic conditions to form the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,4-dimethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

4-Methoxy-2,4-dimethylpentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and dimethyl groups may influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,4-dimethylpentan-1-amine
  • 4-Methoxy-2,4-dimethylpentan-1-amine hydrochloride

Comparison

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and applications in research and industry.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-methoxy-2,4-dimethylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-7(6-9)5-8(2,3)10-4/h7H,5-6,9H2,1-4H3

InChI Key

BFDZWGXCNYOWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)CN

Origin of Product

United States

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